molecular formula C10H14IN5O6 B14478784 8-Iodoguanosine monohydrate CAS No. 65817-44-9

8-Iodoguanosine monohydrate

Cat. No.: B14478784
CAS No.: 65817-44-9
M. Wt: 427.15 g/mol
InChI Key: QQIPTFULIXGLAI-YEOHUATISA-N
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Description

8-Iodoguanosine monohydrate is a nucleoside analog where an iodine atom is substituted at the 8th position of the guanine base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoguanosine monohydrate typically involves the iodination of guanosine. One common method includes the reaction of guanosine with iodine monochloride in an organic solvent such as dimethylformamide . The reaction is carried out under controlled conditions to ensure the selective iodination at the 8th position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as recrystallization to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: 8-Iodoguanosine monohydrate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Iodoguanosine monohydrate involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations and genomic instability, making it a valuable tool in studying DNA damage and repair pathways . The compound targets guanine bases and can be recognized and processed by DNA repair enzymes such as OGG1 .

Comparison with Similar Compounds

Uniqueness: 8-Iodoguanosine monohydrate is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving halogenated nucleosides and their effects on nucleic acid structure and function .

Properties

CAS No.

65817-44-9

Molecular Formula

C10H14IN5O6

Molecular Weight

427.15 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H12IN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1

InChI Key

QQIPTFULIXGLAI-YEOHUATISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O

Origin of Product

United States

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